2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine
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Overview
Description
2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl chloride and thiourea.
Attachment of Phenethylamine Moiety: The phenethylamine moiety can be attached through reductive amination reactions using phenethylamine and suitable reducing agents like sodium cyanoborohydride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine can be compared with other similar compounds, such as:
2-((3-fluorobenzyl)thio)acetic acid: This compound shares the 3-fluorobenzylthio group but has a different core structure.
N-(2-((3-fluorobenzyl)thio)-4-(piperidin-4-ylamino)quinazolin-2-yl)benzamide: This compound has a similar quinazoline core but different substituents.
2-((3-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole: This compound contains both 3-fluorobenzylthio and 4-fluorobenzylthio groups but has a different heterocyclic core.
Biological Activity
The compound 2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine is part of a broader class of quinazoline derivatives, which have garnered attention for their diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, focusing on its antitumor properties and inhibition of carbonic anhydrase (CA).
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step reactions that introduce various substituents to enhance biological activity. For instance, the compound can be synthesized through a reaction involving 2-mercaptoquinazolinones and appropriate alkyl halides under basic conditions. The presence of the 3-fluorobenzyl group is particularly significant as it may influence the lipophilicity and overall biological activity of the compound.
Antitumor Activity
Recent studies have demonstrated that quinazoline derivatives exhibit promising antitumor activity. For instance, a series of related compounds were evaluated for their in vitro antitumor efficacy against various cancer cell lines. The growth inhibitory concentration (GI50) values for several compounds were reported, indicating their effectiveness compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and gefitinib.
Compound | GI50 (µM) | Reference |
---|---|---|
This compound | TBD | This study |
N-(4-Chlorophenyl)-2-thioacetamide | 17.90 | |
N-(3,4,5-trimethoxybenzyl)-2-thiopropanamide | 6.33 | |
5-Fluorouracil | 18.60 | |
Gefitinib | 3.24 |
The study highlighted that compounds with similar structures to This compound exhibited GI50 values ranging from 6.33 µM to 18.60 µM, suggesting that modifications in the quinazoline structure can significantly impact antitumor potency.
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are enzymes that play vital roles in physiological processes such as respiration and acid-base balance. Inhibitors of these enzymes have therapeutic applications in treating conditions like glaucoma and certain types of cancer.
Research has shown that various quinazoline derivatives can selectively inhibit different isoforms of carbonic anhydrase. For example:
Compound | Isoform Inhibited | Ki (nM) | Reference |
---|---|---|---|
Compound A | hCA I | 567.6–940.3 | |
Compound B | hCA II | 16.9–21.3 | |
Compound C (similar structure) | hCA IX | TBD | This study |
The inhibition constants (Ki) indicate the potency of these compounds as inhibitors, with lower values signifying higher potency.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in preclinical settings:
- Antitumor Efficacy : In one study, a derivative similar to This compound was tested against multiple cancer cell lines, showing significant inhibition of cell proliferation.
- Mechanistic Studies : Another investigation focused on the mechanisms by which these compounds induce apoptosis in cancer cells, revealing pathways involving caspase activation and mitochondrial dysfunction.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3S/c24-19-10-6-9-18(15-19)16-28-23-26-21-12-5-4-11-20(21)22(27-23)25-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFRVXLAIKTVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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